molecular formula C10H9ClF3NOS B14050429 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14050429
M. Wt: 283.70 g/mol
InChI Key: KYYPTCWUNHXBDX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(Trifluoromethylthio)Phenyl)-3-Chloropropan-1-One is a halogenated aromatic ketone featuring a trifluoromethylthio (-SCF₃) group, an amino (-NH₂) substituent, and a chlorine atom at the 3-position of the propanone backbone. The compound’s molecular formula is C₁₀H₉ClF₃NOS (molar mass: 283.7 g/mol) . The trifluoromethylthio group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)6-1-2-9(7(15)5-6)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

KYYPTCWUNHXBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple stepsThe amino group can be introduced through reductive amination, and the chloropropanone moiety is often formed through halogenation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The amino group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 3-Chloro vs. 2-Chloro Derivatives

A closely related analog, 1-(3-Amino-4-(Trifluoromethylthio)Phenyl)-2-Chloropropan-1-One, differs only in the position of the chlorine atom (2-chloro vs. 3-chloro). This positional isomerism can significantly alter physicochemical properties:

  • Boiling/Melting Points : While direct data are unavailable, chlorine positioning often influences crystal packing and intermolecular forces, affecting thermal stability .
Table 1: Comparison of Chlorinated Derivatives
Compound Name Chlorine Position Molecular Formula Molar Mass (g/mol)
1-(3-Amino-4-(SCF₃)Phenyl)-3-Chloropropan-1-One 3 C₁₀H₉ClF₃NOS 283.7
1-(3-Amino-4-(SCF₃)Phenyl)-2-Chloropropan-1-One 2 C₁₀H₉ClF₃NOS 283.7

Trifluoromethylthio (-SCF₃) vs. Non-Fluorinated Substituents

The -SCF₃ group distinguishes the target compound from analogs with non-fluorinated substituents (e.g., -SCH₃, -OCH₃):

  • Lipophilicity : The -SCF₃ group increases logP values by ~1.0–1.5 units compared to -SCH₃, enhancing membrane permeability .
  • Metabolic Stability: Fluorine’s inductive effects reduce oxidative metabolism, prolonging half-life relative to non-fluorinated thioethers .
Table 2: Impact of Substituents on Key Properties
Substituent logP Increase Metabolic Stability (t₁/₂) Example Compound (Reference)
-SCF₃ +1.5 High Target Compound
-SCH₃ +0.3 Moderate 3-(Methylthio)-1-phenylpropan-1-one
-OCH₃ -0.1 Low 3-(4-Methoxyphenyl)-1-phenylpropan-1-one

Comparison with Aromatic Ketones Bearing Heterocycles

Compounds like 1-(3-Benzo[b]Thiophenyl)-3-Chloropropan-1-One (synthesized via Friedel-Crafts acylation ) share the 3-chloropropanone backbone but replace the trifluoromethylthio-phenyl group with a benzo[b]thiophene ring:

  • Electron Density : The benzo[b]thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to the electron-deficient -SCF₃-substituted phenyl ring.
  • Synthetic Accessibility : Friedel-Crafts acylation is a common route for both compounds, but the -SCF₃ group requires specialized fluorination steps .

Functional Group Interactions and Pharmacological Implications

Amino Group (-NH₂) vs. Nitro (-NO₂) or Alkylamino Substituents

The amino group in the target compound contrasts with derivatives like 3-(2-Chlorophenyl)-3-((4-Nitrophenyl)Amino)-1-Phenylpropan-1-One :

  • Acid-Base Properties: The -NH₂ group (pKa ~4.5) can act as a hydrogen-bond donor, improving solubility and target binding, whereas nitro groups (pKa non-basic) may reduce bioavailability .

Piperazine and Pyrrolidine Derivatives

Compounds such as 1-(Azepan-1-yl)-3-Chloropropan-1-One replace the aromatic amine with aliphatic amines:

  • Solubility : Azepane’s basic nitrogen enhances water solubility, contrasting with the aromatic amine’s lower solubility .

Biological Activity

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, also known by its CAS number 1806404-75-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H9ClF3NOS
  • Molecular Weight : 283.70 g/mol
  • Purity : ≥ 98% .

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exhibit significant antimicrobial properties. A study conducted on derivatives of this compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has been evaluated for its anticancer activities. In vitro studies showed that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests a mechanism of action that may involve the modulation of apoptotic pathways .

Enzyme Inhibition

Preliminary studies indicate that 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain kinases, which are critical in cancer progression .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined, revealing that concentrations as low as 10 µg/mL effectively inhibited bacterial growth.

Bacterial StrainMIC (µg/mL)
E. coli10
S. aureus15

Study 2: Apoptosis Induction in Cancer Cells

A study focusing on human breast cancer cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers, including caspase activation and PARP cleavage.

Treatment (µM)Apoptotic Index (%)
Control5
520
1045

Research Findings

  • Mechanism of Action : The compound appears to interact with cellular pathways that regulate apoptosis and proliferation, making it a candidate for further investigation in cancer therapy.
  • Safety Profile : Toxicological assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation for potential side effects, particularly at higher concentrations .
  • Future Directions : Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce toxicity. Additionally, exploring its synergistic effects with existing drugs could provide new avenues for treatment strategies .

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